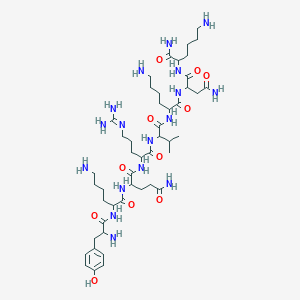
H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptides are short chains of amino acids linked by peptide bonds. They are essentially smaller versions of proteins and can have a wide range of functions in the body depending on their amino acid sequence .
Synthesis Analysis
Peptides are typically synthesized using a technique called solid-phase peptide synthesis (SPPS). This involves the sequential addition of amino acids to a growing chain, which is attached to insoluble beads in a reaction vessel .Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the formation or breakage of peptide bonds. These reactions can be used to modify the peptide, for example by adding functional groups or labels .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be predicted based on its amino acid sequence. These properties can affect how the peptide behaves in the body .Aplicaciones Científicas De Investigación
Histocompatibility Antigens Research
The research on murine major histocompatibility complex alloantigens includes sequence analysis, which contributes to our understanding of histocompatibility antigens encoded by the H-2D locus. The amino acid sequence analysis reveals insights into the structure and function of these antigens, playing a crucial role in immunological research (Maloy et al., 1981).
Growth Hormone-Releasing Factors
The isolation and structural analysis of growth hormone-releasing factors from various sources like human tumors and animal hypothalamus have been significant. These studies elucidate the primary structure of peptides with growth hormone-releasing activity, contributing to endocrinology and potential therapeutic applications (Guillemin et al., 1982).
Neuropeptide Research
The isolation of neuropeptides that stimulate adenylate cyclase in rat anterior pituitary cell cultures is another area of research. The sequencing of such peptides contributes to our understanding of their role in regulating the release of various hormones, impacting the fields of neurobiology and pharmacology (Miyata et al., 1989).
Protein Folding and β-Hairpin Structure
Studies on the formation of β-hairpins in peptides explore the role of specific amino acid sequences in stabilizing protein structures. This research has implications for understanding protein folding mechanisms and designing synthetic peptides with desired structural properties (Nowick & Brower, 2003).
DNA-Binding Proteins
The sequencing of DNA-binding proteins, such as the histone-like protein from Thermoplasma acidophilum, reveals insights into the relationship between sequence and function in these crucial components of genetic regulation. This research contributes to our understanding of genetic expression and regulation mechanisms (Delange et al., 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDMBVNVOBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83N17O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







